m-PEG7-Tos

Descripción

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O9S/c1-19-3-5-20(6-4-19)30(21,22)29-18-17-28-16-15-27-14-13-26-12-11-25-10-9-24-8-7-23-2/h3-6H,7-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULJXDNZSJIPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of m-PEG7-Tos in Modern Bioconjugation

An In-depth Technical Guide to m-PEG7-Tos: Properties, Synthesis, and Application

In the fields of drug delivery, proteomics, and nanotechnology, the ability to precisely modify and link biological molecules is paramount. Polyethylene glycol (PEG)ylation, the covalent attachment of PEG chains, is a foundational strategy for improving the therapeutic properties of molecules by enhancing their solubility, extending their circulatory half-life, and reducing immunogenicity.[1][2][3] At the heart of this technique lies the need for highly efficient, well-defined PEG linkers.

This compound (Methoxy-heptaethylene glycol-tosylate) emerges as a critical tool in this context. It is a monodisperse, heterobifunctional linker, meaning it possesses a precisely defined length of seven ethylene glycol units and is capped with two different functional groups: a chemically stable methoxy (m-) group at one terminus and a highly reactive tosylate (Tos) group at the other.[4][5][6] The methoxy cap prevents unwanted cross-linking and reduces non-specific binding, while the tosyl group serves as a highly efficient reactive handle.[6][7]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, the mechanism that underpins its reactivity, detailed protocols for its synthesis and use, and methods for its characterization, offering field-proven insights into its application.

Physicochemical Properties and Structure

The efficacy and reproducibility of protocols involving this compound are directly tied to its well-defined physical and chemical characteristics. Unlike traditional polydisperse polymers, its discrete chain length ensures batch-to-batch consistency, a critical factor in therapeutic development.[7]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below. It is important to note that slight variations in reported molecular weight can exist based on the specific isotopes considered in the calculation.

| Property | Value | Source(s) |

| Chemical Name | 2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | [8] |

| Molecular Formula | C₂₀H₃₄O₉S | [4][9] |

| Molecular Weight | 450.54 g/mol | [6][9] |

| Exact Mass | 450.192 Da | [8] |

| CAS Number | 155887-96-0 | [4][8][9][10] |

| Appearance | Colorless to light yellow liquid or solid | [8][9] |

| Purity | Typically ≥95% - 98% | [4][6][10] |

| Solubility | Soluble in water, DMSO, DMF, Dichloromethane (DCM), Ethanol, Chloroform | [8][9][11] |

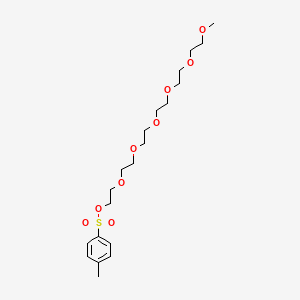

Chemical Structure

The structure of this compound consists of three key components: the inert methoxy cap, the hydrophilic seven-unit PEG spacer, and the reactive p-toluenesulfonyl (tosyl) ester.

Caption: Chemical structure of this compound.

Mechanism of Action: The Chemistry of the Tosyl Leaving Group

The utility of this compound is entirely dependent on the chemical properties of the tosylate group. The terminal hydroxyl group (-OH) of the parent m-PEG7-OH is a notoriously poor leaving group, as its departure would form the unstable and strongly basic hydroxide ion (OH⁻).[1] The process of tosylation converts this inert alcohol into a tosylate ester, creating an excellent leaving group.[1][12][13]

This exceptional leaving group ability is due to the high stability of the resulting tosylate anion (TsO⁻). Upon cleavage of the carbon-oxygen bond during a reaction, the negative charge is delocalized via resonance across the three oxygen atoms of the sulfonyl group, which significantly stabilizes the anion.[1][13] As a fundamental principle of organic chemistry, weak bases make excellent leaving groups, and the resonance-stabilized tosylate anion is a very weak base.[1]

This activation facilitates a nucleophilic substitution reaction, which for the primary carbon at the end of a PEG chain, proceeds via an Sɴ2 (Substitution, Nucleophilic, Bimolecular) mechanism.[1][14]

The Sɴ2 mechanism is a concerted, single-step process:

-

Backside Attack: An electron-rich nucleophile (e.g., the lone pair on a primary amine, R-NH₂) attacks the electrophilic carbon atom attached to the tosylate group. This attack occurs from the side directly opposite the leaving group.[1]

-

Transition State: A high-energy, five-coordinate transition state is momentarily formed where the nucleophile and the tosylate leaving group are both partially bonded to the carbon atom.[1]

-

Displacement & Inversion: The C-O bond to the tosylate breaks, and the stable tosylate anion departs. Simultaneously, a new covalent bond forms between the nucleophile and the carbon atom.

Caption: The concerted Sɴ2 mechanism for nucleophilic substitution on this compound.

Synthesis and Characterization of this compound

This compound is synthesized from its corresponding alcohol, m-PEG7-OH, via an esterification reaction with p-toluenesulfonyl chloride (TsCl). This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA), which serves to neutralize the HCl byproduct generated during the reaction.[12][13]

Protocol for Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound from m-PEG7-OH.

Causality and Experimental Choices:

-

Anhydrous Conditions: All reagents and solvents must be anhydrous (dry) because tosyl chloride can be hydrolyzed by water, reducing yield.

-

Inert Atmosphere: An inert atmosphere (nitrogen or argon) prevents side reactions with atmospheric moisture and oxygen.

-

Base: Pyridine or TEA acts as a base to scavenge the HCl produced, driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.

-

Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction rate and minimize side products. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.[13]

-

Workup: The aqueous workup (washing with water, NaHCO₃, and brine) is crucial for removing the base, unreacted TsCl, and salts, simplifying purification.

Materials:

-

m-PEG7-OH

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (TEA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and ice bath

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere (e.g., nitrogen), dissolve m-PEG7-OH (1.0 equivalent) in anhydrous DCM in a flame-dried round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Base Addition: Add pyridine or TEA (1.5 equivalents) to the stirred solution.

-

Tosylation: Slowly add TsCl (1.2 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at or near 0°C.

-

Reaction: Stir the reaction at 0°C for 4-6 hours, then remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours).[13]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting m-PEG7-OH spot is consumed.

-

Quenching & Extraction: Quench the reaction by adding cold deionized water. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer successively with saturated NaHCO₃ solution and brine.[13]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude this compound product.

-

Purification: If necessary, purify the crude product via column chromatography on silica gel.

Caption: Synthesis of this compound from m-PEG7-OH.

Characterization

The identity, purity, and successful synthesis of this compound must be confirmed analytically.

-

Nuclear Magnetic Resonance (¹H NMR): This is the primary method for confirming the structure. Successful tosylation is verified by the appearance of aromatic proton signals from the tosyl group (typically 2 doublets around 7.3-7.8 ppm) and a downfield shift of the terminal methylene protons (-CH₂-OH to -CH₂-OTs), often from ~3.7 ppm to ~4.15 ppm.[2] Comparing the integration of the tosyl aromatic protons to the PEG methoxy protons allows for quantification of the tosylation efficiency.[15]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product, separating it from any remaining starting material or byproducts.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the final product, verifying that the desired molecule has been formed.

Application Protocol: Conjugation to a Primary Amine

A primary application of this compound is the PEGylation of proteins (via lysine residues) or amine-containing small molecules. This protocol outlines a general procedure for conjugating this compound to a molecule containing a primary amine.

Causality and Experimental Choices:

-

Solvent: Anhydrous aprotic solvents like DMF or DCM are used to ensure all reactants are soluble and to prevent hydrolysis of the tosylate.

-

Base: A non-nucleophilic base (e.g., TEA or DIPEA) is often added to deprotonate the primary amine, increasing its nucleophilicity and facilitating the Sɴ2 attack.[1]

-

Molar Ratio: A slight molar excess of this compound is typically used to ensure complete consumption of the often more valuable amine-containing molecule.

-

Monitoring: The reaction is monitored by LC-MS to track the disappearance of the starting amine and the appearance of the higher molecular weight PEGylated product.

Materials:

-

Amine-containing molecule (e.g., protein, peptide, or small molecule)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Inert gas (Argon or Nitrogen)

-

Reaction vial, stirring apparatus

-

Purification system (e.g., Preparative HPLC or Size-Exclusion Chromatography)

-

Analytical instruments (e.g., LC-MS and NMR)

Step-by-Step Methodology:

-

Reagent Preparation: Ensure all glassware is dry. Under an inert atmosphere, dissolve the amine-containing molecule (1.0 equivalent) and this compound (1.1-1.5 equivalents) in the chosen anhydrous solvent (e.g., DMF).

-

Reaction Initiation: Add the base (e.g., TEA, 2-3 equivalents) to the reaction mixture. Seal the vial under an inert atmosphere.

-

Conjugation: Stir the reaction at room temperature. For less reactive amines or to increase the rate, the temperature may be gently elevated (e.g., to 40-50°C).

-

Monitoring: Periodically take a small aliquot from the reaction mixture to monitor its progress by LC-MS. Look for the formation of the product peak with the expected mass increase.

-

Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue using an appropriate chromatographic technique (e.g., reverse-phase preparative HPLC for small molecules or size-exclusion chromatography for proteins) to isolate the desired PEGylated conjugate.

-

Characterization: Confirm the identity, purity, and structure of the final conjugate using LC-MS and NMR.

Caption: Experimental workflow for the conjugation of this compound to a primary amine.

Storage and Stability

To ensure its reactivity and purity, this compound should be handled and stored properly.

-

Storage: The compound should be stored in a cool, dry place, typically at -20°C for long-term stability.[8] It should be kept in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), to protect it from moisture, which can hydrolyze the tosylate group.

-

Handling: Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the product.

References

- 1. benchchem.com [benchchem.com]

- 2. BJOC - Solid-state mechanochemical ω-functionalization of poly(ethylene glycol) [beilstein-journals.org]

- 3. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mPEG7-Tos - CD Bioparticles [cd-bioparticles.net]

- 5. 错误页 [amp.chemicalbook.com]

- 6. M-PEG,methoxy PEG - High purity mPEG Linkers | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | PEG analogue | CAS# 155887-96-0 | InvivoChem [invivochem.com]

- 9. chembk.com [chembk.com]

- 10. This compound, CAS 155887-96-0 | AxisPharm [axispharm.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of m-PEG7-Tos in Bioconjugation

Foreword: Beyond the Linker – A Strategic Approach to PEGylation

To the researchers, scientists, and drug development professionals who are shaping the future of therapeutics, this guide is intended to be more than a mere protocol. It is a deep dive into the strategic application of methoxy-poly(ethylene glycol)7-tosylate (m-PEG7-Tos), a discrete PEGylation reagent of increasing importance. In my years in the field, I have seen PEGylation evolve from a technique to improve solubility to a sophisticated tool for optimizing drug efficacy, stability, and pharmacokinetic profiles. The choice of a PEG linker is not just a matter of connecting two molecules; it is a critical decision that influences the entire therapeutic outcome. This guide is structured to provide you with the foundational knowledge and practical insights necessary to wield this compound with precision and confidence. We will explore the nuances of its mechanism of action, the rationale behind experimental parameters, and the methods to validate your success, empowering you to move beyond rote execution to informed, strategic bioconjugation.

The Cornerstone of Reactivity: Understanding the this compound Molecule

The efficacy of this compound as a bioconjugation reagent is fundamentally derived from its unique trifunctional architecture: the methoxy cap, the heptaethylene glycol spacer, and the terminal tosyl group. Each component plays a critical role in the overall performance of the molecule.

-

The Methoxy Cap (m-) : This seemingly simple methyl ether cap serves a crucial purpose: it renders the PEG chain monofunctional. This prevents unwanted cross-linking of biomolecules, a common issue with bifunctional PEGs that can lead to aggregation and loss of activity.

-

The Heptaethylene Glycol Spacer (-PEG7-) : The seven-unit polyethylene glycol chain is the heart of the linker's beneficial properties. Its hydrophilicity enhances the aqueous solubility of the conjugate, which is particularly advantageous for hydrophobic drugs. The flexible nature of the PEG chain increases the hydrodynamic radius of the conjugated molecule, which can shield it from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life.[1] The discrete length of the PEG7 chain ensures batch-to-batch consistency, a critical factor in therapeutic development.

-

The Tosyl Group (-Tos) : The p-toluenesulfonyl (tosyl) group is the engine of reactivity for this linker. It is an excellent leaving group, a consequence of the resonance stabilization of the resulting tosylate anion. This inherent stability dramatically lowers the activation energy for nucleophilic substitution, making the terminal carbon of the PEG chain highly susceptible to attack by nucleophiles on the target biomolecule.[2]

The Core Mechanism: A Nucleophilic Substitution Reaction

The bioconjugation of this compound to a biomolecule proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The reaction is initiated by the attack of a nucleophilic functional group on the biomolecule at the terminal carbon of the PEG chain, leading to the displacement of the tosylate leaving group and the formation of a stable covalent bond.

Caption: SN2 mechanism of this compound bioconjugation.

The primary targets for this compound on biomolecules are the nucleophilic side chains of amino acids, most notably the ε-amino group of lysine and the sulfhydryl group of cysteine.

Causality in Experimental Choices: pH and Nucleophile Reactivity

The choice of reaction pH is a critical parameter that directly influences the rate and specificity of the conjugation reaction. This is because the nucleophilicity of the target functional groups is pH-dependent.

-

Amines (Lysine, N-terminus) : The primary amine groups of lysine residues and the N-terminus of proteins are potent nucleophiles only in their deprotonated, uncharged state. The pKa of the ε-amino group of lysine is approximately 10.5. Therefore, to ensure a sufficient concentration of the deprotonated amine, the reaction is typically carried out at a pH between 8.0 and 9.5.[3] At a lower pH, the amine is protonated (-NH3+), rendering it non-nucleophilic. However, a pH that is too high can accelerate the hydrolysis of the tosyl group, which will be discussed later.

-

Thiols (Cysteine) : The sulfhydryl group of cysteine is a more potent nucleophile than the primary amine of lysine, particularly in its deprotonated thiolate anion (-S⁻) form. The pKa of the cysteine sulfhydryl group is around 8.5. Consequently, conjugation to cysteine residues can be performed efficiently at a slightly lower pH, typically in the range of 7.5 to 8.5.[3] This allows for a degree of selectivity for cysteine over lysine if both are present.

| Nucleophile | Optimal pH Range | Rationale |

| Primary Amines | 8.0 - 9.5 | Ensures deprotonation to the nucleophilic -NH2 form. |

| Thiols | 7.5 - 8.5 | Promotes formation of the highly nucleophilic thiolate anion (-S⁻). |

Table 1: pH Optimization for Nucleophile Reactivity.

A Self-Validating Protocol for Protein PEGylation with this compound

The following protocol is designed to be a self-validating system, incorporating in-process controls and analytical checkpoints to ensure a successful conjugation outcome.

Reagent Preparation and Quality Control

-

Protein Solution : Prepare the protein of interest in a suitable non-amine-containing buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5) at a concentration of 1-10 mg/mL. Causality : Amine-containing buffers like Tris or glycine will compete with the protein for reaction with this compound, reducing conjugation efficiency.[4]

-

This compound Solution : Immediately before use, dissolve this compound in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a concentration of 10-100 mg/mL. Causality : The tosyl group is susceptible to hydrolysis in aqueous solutions, especially at elevated pH. Preparing the solution fresh in an anhydrous solvent minimizes this degradation pathway.[5]

The Conjugation Reaction

Caption: Experimental workflow for protein PEGylation with this compound.

-

Initiate the Reaction : Add the desired molar excess of the this compound solution to the protein solution. A starting point of a 5- to 20-fold molar excess of this compound to the protein is recommended.[3] Causality : A molar excess of the PEG reagent is necessary to drive the reaction to completion, especially if multiple potential conjugation sites are present or if the reaction is sluggish. The optimal ratio should be determined empirically for each specific protein.

-

Incubation : Gently mix the reaction and incubate at room temperature (20-25°C) for 2-4 hours with gentle stirring. Causality : The reaction kinetics are temperature-dependent. Room temperature provides a good balance between reaction rate and protein stability. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

-

Reaction Monitoring : The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). The appearance of new peaks with earlier retention times in RP-HPLC or higher molecular weight bands on SDS-PAGE indicates the formation of the PEGylated conjugate.[6][7]

-

Quenching : Once the desired level of conjugation is achieved, the reaction can be stopped by adding a quenching solution containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. This will react with any remaining this compound.

Purification of the Bioconjugate

Purification is a critical step to remove unreacted this compound, the quenched PEG, and any unmodified protein.

| Purification Method | Principle of Separation | Best For |

| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Removing unreacted PEG from the larger PEGylated protein. |

| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. | Separating PEGylated species from unmodified protein, as PEGylation shields surface charges. |

| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Analytical assessment of purity and can be used for preparative purification of smaller conjugates. |

Table 2: Common Purification Techniques for PEGylated Proteins.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, purity, and extent of PEGylation of the final conjugate.

-

SDS-PAGE : Provides a qualitative assessment of the increase in molecular weight and the purity of the conjugate.

-

RP-HPLC : A quantitative method to determine the purity of the conjugate and the extent of PEGylation by analyzing the relative peak areas of the modified and unmodified protein.[6]

-

Mass Spectrometry (MALDI-TOF or ESI-MS) : Confirms the covalent attachment of the PEG chain and can be used to determine the number of PEG molecules attached per protein molecule.[8][9]

Troubleshooting and Advanced Insights

| Problem | Potential Cause | Recommended Solution |

| Low Conjugation Efficiency | Hydrolysis of this compound : The reagent was degraded before or during the reaction. | Prepare the this compound solution immediately before use. Avoid prolonged storage in aqueous buffers.[5] |

| Suboptimal pH : The pH of the reaction buffer is too low, leading to protonation of the nucleophile. | Ensure the pH is within the optimal range for the target nucleophile (8.0-9.5 for amines, 7.5-8.5 for thiols).[3] | |

| Insufficient Molar Excess : The stoichiometry is not driving the reaction to completion. | Increase the molar excess of this compound. Perform a titration to find the optimal ratio.[3] | |

| Multiple PEGylation Products | Reaction with Multiple Sites : The protein has multiple accessible nucleophilic residues. | Carefully control the stoichiometry by reducing the molar excess of this compound to favor mono-PEGylation. |

| Diol Impurities in PEG : The PEG reagent contains bifunctional impurities, leading to cross-linking. | Use high-purity, monodisperse this compound from a reputable supplier.[4] |

Table 3: Troubleshooting Guide for this compound Bioconjugation.

Comparative Reactivity: Tosylates vs. NHS Esters

While N-hydroxysuccinimide (NHS) esters are another common class of amine-reactive PEGylation reagents, tosylates offer distinct advantages and disadvantages.

| Feature | m-PEG-Tosylate | m-PEG-NHS Ester |

| Reactivity | Highly reactive towards amines and thiols. | Primarily reactive with amines. |

| Hydrolytic Stability | More stable at neutral pH but susceptible to hydrolysis at higher pH. | Prone to rapid hydrolysis, especially at pH > 8.0. The half-life can be in the order of minutes at pH 8.6.[10] |

| Byproducts | p-toluenesulfonic acid | N-hydroxysuccinimide |

Table 4: Comparison of Tosylate and NHS Ester Reactivity.

The greater stability of the tosyl group at neutral pH compared to an NHS ester can be advantageous in certain experimental setups, allowing for more flexibility in reaction times.

Conclusion: Strategic Implementation for Therapeutic Advancement

The successful application of this compound in bioconjugation is a testament to the power of understanding and controlling the underlying chemical principles. As we have explored, every experimental parameter, from the choice of pH to the method of purification, is a decision rooted in the fundamental reactivity of the tosyl group and the target biomolecule. By adopting a strategic, evidence-based approach to PEGylation, researchers can unlock the full potential of their therapeutic candidates, enhancing their efficacy and safety profiles. This guide has aimed to equip you with the in-depth knowledge and practical tools to not only perform the conjugation but to master it. The future of medicine relies on the precise engineering of complex biomolecules, and with a thorough understanding of reagents like this compound, we are better positioned to meet that challenge.

References

- 1. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. frontiersin.org [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. bath.ac.uk [bath.ac.uk]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability Profile of m-PEG7-Tos

Introduction: The Pivotal Role of m-PEG7-Tos in Modern Bioconjugation

Methoxy-poly(ethylene glycol)7-tosylate, or this compound, is a discrete polyethylene glycol (PEG) linker of exceptional utility in the fields of bioconjugation, drug delivery, and pharmaceutical sciences. Its unique heterobifunctional architecture, comprising a methoxy-terminated seven-unit PEG chain and a terminal p-toluenesulfonyl (tosyl) group, provides a powerful tool for the covalent modification of biomolecules and surfaces. The hydrophilic PEG spacer enhances the aqueous solubility and biocompatibility of conjugated molecules, a critical attribute for in vivo applications.[1] Concurrently, the tosyl group serves as an excellent leaving group, facilitating efficient nucleophilic substitution reactions with a variety of functional groups, including amines, thiols, and hydroxyls.[2]

This technical guide provides a comprehensive exploration of the solubility and stability characteristics of this compound. A thorough understanding of these physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure the successful design, execution, and interpretation of experiments involving this versatile linker. We will delve into the theoretical underpinnings of its solubility and stability, present available data, and provide detailed, field-proven protocols for the empirical determination of these critical parameters.

Part 1: The Solubility Profile of this compound

The solubility of this compound is governed by the interplay between its hydrophilic PEG backbone and the more hydrophobic nature of the terminal tosyl group. The seven ethylene glycol repeat units impart significant water solubility through hydrogen bonding with water molecules.[1] This characteristic is a primary driver for its use in modifying poorly soluble drugs or biomolecules.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in a given solvent system:

-

Solvent Polarity: As a polar molecule, this compound exhibits favorable solubility in polar solvents. It is readily soluble in water and other polar protic and aprotic solvents. Conversely, its solubility is limited in non-polar organic solvents.[3]

-

Temperature: For many PEG compounds, aqueous solubility can be influenced by temperature. While specific data for this compound is not extensively published, it is a factor to consider during formulation and experimental design.

-

pH (in aqueous solutions): The solubility of this compound in aqueous buffers is generally not significantly impacted by pH within a typical working range for bioconjugation (pH 6-9), as the molecule does not possess readily ionizable groups. However, extreme pH values can affect the stability of the tosyl group, which is discussed in the stability section.

Quantitative Solubility Data

While precise, experimentally determined quantitative solubility data for this compound is not widely available in peer-reviewed literature, an estimated solubility profile can be constructed based on data from structurally analogous short-chain PEG derivatives and general principles of PEG solubility.[3][4] It is imperative for researchers to experimentally verify the solubility for their specific applications and conditions.

| Solvent | Solvent Type | Expected Solubility | Notes |

| Water & Aqueous Buffers (e.g., PBS) | Polar Protic | Highly Soluble | The hydrophilic PEG chain drives aqueous solubility. Expected to be >100 mg/mL. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A common solvent for PEG derivatives, with expected solubility >100 mg/mL.[1] |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Another common solvent for PEGylation reactions, with high expected solubility. |

| Ethanol, Methanol | Polar Protic | Soluble | Generally good solubility, though potentially less than in water or DMSO. |

| Dichloromethane (DCM), Chloroform | Chlorinated | Soluble | The organic character of the molecule allows for solubility.[3] |

| Toluene | Non-polar Aromatic | Sparingly Soluble | Limited solubility due to the non-polar nature of the solvent.[3] |

| Diethyl Ether, Hexane | Non-polar | Insoluble | Poor solubility is expected due to the significant polarity mismatch.[3] |

Part 2: The Stability Profile of this compound: A Guide to Handling and Storage

The stability of this compound is a critical consideration for its successful application. Degradation of the molecule can lead to a loss of reactivity and the introduction of impurities into the reaction mixture. The primary modes of degradation are hydrolysis of the tosyl group and oxidative degradation of the PEG backbone.

Hydrolytic Stability of the Tosyl Group

The tosyl group is susceptible to hydrolysis, particularly in aqueous environments. The rate of this hydrolysis is highly dependent on both pH and temperature.[5]

-

Effect of pH: The hydrolysis of the tosyl group is catalyzed by both acid and base. The rate of hydrolysis is generally lowest at a neutral to slightly acidic pH and increases significantly under basic conditions.[5] For many tosylated compounds, base-catalyzed hydrolysis is considerably faster than acid-catalyzed hydrolysis.[5] This is a crucial consideration for bioconjugation reactions, which are often performed at a slightly basic pH (e.g., 7.5-9.0) to facilitate the nucleophilic attack of amines.[2] At the higher end of this pH range, the rate of hydrolysis will be more pronounced, potentially reducing the yield of the desired conjugate.[5]

-

Effect of Temperature: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature.[5] Therefore, it is advisable to conduct conjugation reactions at the lowest temperature that allows for a reasonable reaction rate and to avoid prolonged exposure of the compound to elevated temperatures in aqueous solutions.

Caption: Factors influencing the hydrolysis of this compound.

Thermal and Oxidative Stability of the PEG Chain

The polyethylene glycol backbone of this compound is generally stable but can undergo thermal and oxidative degradation under certain conditions.

-

Thermal Stability: In the absence of oxygen, PEGs exhibit good thermal stability. However, in the presence of air, thermal degradation can occur at elevated temperatures (e.g., above 80°C for prolonged periods), leading to random chain scission.[6][7] For typical laboratory applications, thermal degradation is not a major concern if the compound is stored and used at recommended temperatures.

-

Oxidative Stability: The ether linkages in the PEG chain are susceptible to oxidation, which can be initiated by heat, light, and the presence of transition metal ions.[8] This process can lead to the formation of various degradation products, including aldehydes and formates, which can result in a decrease in pH of the solution over time.[6][8]

Recommended Storage and Handling

To ensure the long-term integrity and reactivity of this compound, the following storage and handling procedures are recommended:

-

Long-Term Storage: For optimal stability, this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.[3]

-

Short-Term Storage: For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.

-

Handling: Before use, allow the container to equilibrate to room temperature to prevent moisture condensation upon opening. For the preparation of solutions, use anhydrous solvents when the subsequent reaction requires anhydrous conditions. Aqueous solutions of this compound should be prepared fresh and used promptly to minimize hydrolysis.[5] It is also good practice to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment.

Part 3: Experimental Protocols

The following section provides detailed, step-by-step methodologies for the experimental determination of the solubility and stability of this compound. These protocols are designed to be self-validating and can be adapted to specific laboratory conditions and analytical instrumentation.

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes the determination of the thermodynamic equilibrium solubility of this compound in an aqueous buffer.[9]

Objective: To determine the saturation concentration of this compound in a specified aqueous buffer at a controlled temperature.

Materials:

-

This compound

-

Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Glass vials with screw caps

-

Thermostatic orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, chemically compatible)

Procedure:

-

Preparation of Standard Solutions: Accurately prepare a stock solution of this compound of known concentration in the chosen buffer. From this stock, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the buffer in a glass vial. The presence of undissolved solid at the end of the experiment is crucial. A starting point is to add approximately 50-100 mg of this compound to 5-10 mL of buffer.

-

Equilibration: Seal the vials and place them in a thermostatic orbital shaker set to a constant temperature (e.g., 25°C). Shake the vials for a predetermined period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the settling of undissolved solid. Subsequently, centrifuge the vials at a high speed to pellet the remaining solid.

-

Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. Dilute the filtered supernatant with the buffer to a concentration that falls within the range of the calibration curve. Analyze the standard solutions and the diluted sample by HPLC-UV, monitoring at a wavelength where the tosyl group absorbs (e.g., ~254 nm).

-

Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the concentration of the saturated solution, which represents the solubility of this compound under the tested conditions.

Caption: Workflow for solubility determination.

Protocol 2: Assessment of Stability using a Stability-Indicating HPLC Method

This protocol outlines a general approach to assess the stability of this compound under various stress conditions (pH, temperature, and light) using a stability-indicating HPLC method.[10]

Objective: To monitor the degradation of this compound and the formation of degradation products over time under defined stress conditions.

Materials:

-

This compound

-

Buffers of different pH values (e.g., pH 4, 7, 9)

-

High-purity water and organic solvents for mobile phase

-

Temperature-controlled incubators or water baths

-

Photostability chamber compliant with ICH Q1B guidelines[9]

-

HPLC system with a UV or Charged Aerosol Detector (CAD)

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products (e.g., m-PEG7-OH from hydrolysis). A reversed-phase column (e.g., C18) with a gradient elution of water and acetonitrile (both with a suitable modifier like 0.1% formic acid) is a common starting point. A CAD is particularly useful as it does not require a chromophore for detection.[10]

-

Sample Preparation for Stress Testing:

-

Hydrolytic Stability: Prepare solutions of this compound at a known concentration in buffers of different pH values (e.g., 4, 7, and 9).

-

Thermal Stability: Prepare a solution of this compound in a neutral buffer (e.g., pH 7) and aliquot it into several vials.

-

Photostability: Prepare a solution of this compound in a neutral buffer. Also, place a sample of the solid compound in a transparent container.

-

-

Stress Conditions:

-

Hydrolytic Stability: Incubate the pH-varied solutions at a controlled temperature (e.g., 40°C).

-

Thermal Stability: Incubate the vials at different elevated temperatures (e.g., 40°C, 60°C). Include a control sample stored at the recommended storage temperature (-20°C).

-

Photostability: Expose the solution and solid samples to a light source within a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[9] Prepare dark control samples by wrapping them in aluminum foil and placing them alongside the exposed samples.

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed sample. Quench any ongoing reaction by diluting the sample in the initial mobile phase conditions.

-

HPLC Analysis: Analyze the samples from each time point using the developed stability-indicating HPLC method.

-

Data Analysis: Monitor the decrease in the peak area of the intact this compound and the increase in the peak areas of any degradation products over time. The stability can be expressed as the percentage of the initial concentration remaining at each time point. For hydrolysis, the rate constant and half-life can be calculated by plotting the natural logarithm of the concentration versus time.[5]

Caption: General workflow for stability assessment.

Conclusion

This compound is a valuable and versatile tool for researchers in the life sciences. Its solubility and stability are key parameters that dictate its successful application. The hydrophilic PEG chain confers excellent aqueous solubility, while the reactive tosyl group, although susceptible to hydrolysis, is sufficiently stable under controlled conditions to allow for efficient conjugation reactions. By understanding the principles outlined in this guide and employing the provided experimental protocols, researchers can confidently utilize this compound to advance their work in drug development, diagnostics, and materials science. Adherence to the recommended storage and handling procedures will ensure the long-term integrity of this important reagent.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. creativepegworks.com [creativepegworks.com]

- 4. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]

- 5. [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Polyethylene glycol monomethyl ether tosylate | 58320-73-3 [chemicalbook.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ICH guideline for photostability testing: aspects and directions for use. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

The Foundational Chemistry: Why the Tosyl Group is Essential

An In-depth Technical Guide to the Reactivity of the Tosyl Group in m-PEG7-Tos

For researchers, scientists, and drug development professionals, the precise chemical modification of molecules is fundamental to innovation. Polyethylene glycol (PEG)ylation is a premier strategy for enhancing the therapeutic properties of biomolecules and small drugs, improving their solubility, in vivo stability, and pharmacokinetic profiles while often reducing immunogenicity.[1][2][3][4] At the heart of this powerful technique lies the chemistry of activation. This guide provides an in-depth exploration of this compound, a monodisperse, heterobifunctional PEG linker, with a specific focus on the critical role and reactivity of its tosyl group.

This document moves beyond simple protocols to elucidate the underlying chemical principles that govern the reactivity of this compound. By understanding the causality behind experimental choices, researchers can better troubleshoot reactions, optimize conditions, and harness the full potential of this versatile linker in applications ranging from bioconjugation to the synthesis of complex therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[5][6][7]

The terminal hydroxyl group (-OH) of a standard PEG chain is a notoriously poor leaving group, rendering it chemically inert for direct nucleophilic substitution.[2][8] To activate the PEG chain for conjugation, this hydroxyl group must be converted into a moiety that readily departs during a reaction. This is the primary function of the p-toluenesulfonyl group, or "tosyl" group.

The reaction of m-PEG7-OH with p-toluenesulfonyl chloride (TsCl) transforms the alcohol into a tosylate ester (-OTs).[9] The exceptional utility of the tosylate stems from its ability to function as a superior leaving group, a property attributed to the high stability of the resulting tosylate anion (TsO⁻).[2] This stability arises from resonance, where the negative charge on the oxygen atom is delocalized across the entire sulfonyl group and the aromatic ring.[10][11][12][13] A fundamental principle of organic chemistry states that weak bases make excellent leaving groups; the resonance-stabilized tosylate anion is a very weak base, facilitating its departure.[2]

In stark contrast, if an unconverted hydroxyl group were to leave, it would form the hydroxide ion (HO⁻), a strong base and consequently, a very poor leaving group.[8]

Caption: Resonance delocalization stabilizes the negative charge on the tosylate anion.

The Core Mechanism: SN2 Nucleophilic Substitution

The activation of the PEG terminus by the tosyl group paves the way for a nucleophilic substitution reaction, which is the primary mechanism for conjugation. For the primary carbon at the end of the m-PEG7 chain, this process proceeds via an Sɴ2 (Substitution, Nucleophilic, Bimolecular) mechanism.[1][2][5]

The Sɴ2 mechanism is a single, concerted step characterized by:

-

Backside Attack: An electron-rich nucleophile (e.g., an amine, thiol, or alcohol) attacks the electrophilic carbon atom bonded to the tosylate group.[14][15] This attack occurs from the side opposite the leaving group.[2]

-

Transition State: A high-energy transition state is momentarily formed where the nucleophile and the tosylate leaving group are both partially bonded to the carbon atom.[2]

-

Displacement & Inversion: Simultaneously, as the new bond between the nucleophile and the carbon forms, the carbon-oxygen bond of the tosylate ester breaks. The tosylate anion departs, and the reaction results in an inversion of stereochemistry at the carbon center (though this is not relevant for the achiral PEG chain).

This efficient and direct replacement mechanism makes this compound a highly versatile reagent for covalently linking to a wide array of functional groups found on biomolecules and synthetic compounds.

Caption: The concerted Sɴ2 reaction of this compound with a nucleophile (Nu:⁻).

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, explaining the causality behind each step to ensure reproducibility and facilitate troubleshooting.

Protocol 1: Synthesis of this compound from m-PEG7-OH

This procedure converts the inert terminal hydroxyl group of m-PEG7-OH into the reactive tosylate ester.

Methodology Rationale:

-

Anhydrous Solvent: The reaction is performed in an anhydrous solvent like dichloromethane (DCM) to prevent the hydrolysis of the highly reactive p-toluenesulfonyl chloride (TsCl).

-

Base: A base such as triethylamine (TEA) or pyridine is essential.[9] It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.[8]

-

Inert Atmosphere: Conducting the reaction under an inert atmosphere (N₂ or Ar) minimizes exposure to atmospheric moisture.

Step-by-Step Methodology:

-

Preparation: Dissolve m-PEG7-OH (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Base Addition: Add triethylamine (1.5-2.0 eq.) to the solution and cool the mixture to 0°C in an ice bath. The base neutralizes the HCl formed.

-

Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.2-1.5 eq.) in anhydrous DCM to the reaction mixture dropwise. Maintaining a low temperature controls the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

Workup:

-

Wash the reaction mixture sequentially with water, dilute HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove TsOH byproduct), and finally, brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound product.

-

-

Purification: The crude product is typically purified by column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Protocol 2: Conjugation of this compound to a Primary Amine

This protocol details the reaction of the activated PEG linker with a molecule containing a primary amine, a common nucleophile in bioconjugation.[1][16]

Methodology Rationale:

-

Aprotic Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) are ideal as they effectively solvate the reactants without interfering with the reaction (i.e., they are not nucleophilic).[1]

-

Non-Nucleophilic Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to deprotonate the primary amine, increasing its nucleophilicity.[16] It also neutralizes the p-toluenesulfonic acid byproduct formed, preventing the protonation and deactivation of other amine nucleophiles.[1]

-

Molar Excess: A slight molar excess of this compound (1.1-1.2 equivalents) is often used to ensure complete consumption of the potentially more valuable amine-containing molecule.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve the amine-containing molecule (1.0 eq.) and this compound (1.1 eq.) in anhydrous DMF in a sealed vial under an inert atmosphere.[16]

-

Base Addition: Add DIPEA (2.0-3.0 eq.) to the reaction mixture.

-

Conjugation: Stir the reaction at room temperature for 12-24 hours. For sensitive biomolecules, the reaction can be performed at a lower temperature (e.g., 4°C) for a longer duration.

-

Reaction Monitoring: Track the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[1]

-

Purification: Upon completion, the PEGylated product is purified from the reaction mixture, typically using reverse-phase HPLC or silica gel chromatography.

Purification and Characterization: Ensuring Product Integrity

Purification of PEGylated compounds can be challenging due to their physical properties; they are often viscous oils or waxy solids that can exhibit poor chromatographic behavior ("streaking") on silica gel.[17][18]

Purification Techniques:

-

Column Chromatography: Often requires polar solvent systems like DCM/Methanol or Chloroform/Methanol.[17] For amine-containing conjugates, adding a small amount of a base like triethylamine or aqueous ammonia to the eluent can improve peak shape and recovery.

-

Ion-Exchange Chromatography (IEX): An excellent method for purifying PEGylated proteins, as the shielding of charges by the PEG chain alters the protein's binding affinity to the column, allowing for separation from the unreacted protein.[19][]

-

Size-Exclusion Chromatography (SEC): Useful for separating the larger PEGylated conjugate from smaller unreacted molecules, although it may not separate conjugates with different degrees of PEGylation effectively.[]

Characterization Methods:

-

¹H NMR Spectroscopy: A powerful tool for confirming successful conjugation. Key spectral changes include:

-

Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS are used to confirm the exact molecular weight of the final PEGylated product, providing definitive evidence of successful conjugation.[9]

Quantitative Data & Troubleshooting

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₂H₃₈O₁₀S | [5] |

| Molecular Weight | 494.6 g/mol | [5] |

| Appearance | Colorless to light yellow oil | Varies by supplier |

| Solubility | Soluble in water, DCM, DMF, Methanol | |

| Storage | -20°C, under inert gas, protected from light | [24][25] |

Table 2: Troubleshooting Guide for this compound Conjugation Reactions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inactive this compound (hydrolysis).2. Insufficiently nucleophilic target molecule.3. Presence of moisture or protic solvents.4. Incorrect pH (for biomolecules). | 1. Use fresh or properly stored this compound.2. Increase reaction temperature or time; use a stronger, non-nucleophilic base (e.g., DIPEA).3. Ensure all reagents, solvents, and glassware are anhydrous.4. For amines, maintain a pH of 8.0-9.5 to ensure the amine is deprotonated and nucleophilic.[15] |

| Multiple Products / Side Reactions | 1. Reaction with multiple nucleophilic sites on the target molecule.2. Side reaction with buffer components (e.g., Tris buffer). | 1. Use protecting group chemistry if necessary.2. Use non-nucleophilic buffers such as PBS or HEPES. |

| Difficulty in Purification | 1. Streaking of PEGylated product on silica gel.2. Co-elution of product and starting material. | 1. Use a more polar solvent system (e.g., DCM/MeOH); add a modifier (e.g., 1% TEA).2. Consider alternative purification methods like reverse-phase HPLC or IEX for proteins. |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PEG Derivatives Apply in Drug Delivery and Diagnostics [biochempeg.com]

- 4. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | PEG analogue | CAS# 155887-96-0 | InvivoChem [invivochem.com]

- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. benchchem.com [benchchem.com]

- 10. Khan Academy [khanacademy.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. aklectures.com [aklectures.com]

- 14. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. reddit.com [reddit.com]

- 18. reddit.com [reddit.com]

- 19. biopharminternational.com [biopharminternational.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

The Fulcrum of Function: A Technical Guide to the Strategic Benefits of the PEG7 Spacer in Advanced Drug Delivery

Abstract

In the intricate architecture of targeted therapeutics, the linker is not a mere connector but a critical determinant of success. This in-depth technical guide explores the multifaceted benefits of employing a discrete seven-unit polyethylene glycol (PEG7) spacer in the design of advanced drug delivery systems, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). As a Senior Application Scientist, this guide moves beyond theoretical advantages to provide field-proven insights, quantitative data, detailed experimental methodologies, and visual frameworks to empower researchers, scientists, and drug development professionals in their pursuit of optimized therapeutics. We will dissect the causality behind the experimental choices, presenting a self-validating system of protocols and analysis that underscores the scientific integrity of incorporating a PEG7 spacer.

Introduction: The Linker as a Linchpin in Drug Design

The paradigm of modern drug development is increasingly focused on precision. Modalities like ADCs and PROTACs are designed to exert their potent effects at specific sites of disease, minimizing off-target toxicity.[1] An ADC combines the exquisite specificity of a monoclonal antibody with the potent cell-killing power of a cytotoxic payload, while a PROTAC co-opts the cell's own ubiquitin-proteasome system to induce the degradation of a specific disease-causing protein.[2]

The success of these complex biotherapeutics hinges on the sophisticated interplay of their three core components: the targeting moiety, the payload or effector, and the linker that joins them.[3] The linker's role is far from passive; its chemical composition, length, and flexibility profoundly influence the conjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic index.[4]

Among the various linker technologies, discrete polyethylene glycol (dPEG®) linkers have become a cornerstone of rational drug design.[5][6] Unlike traditional polydisperse PEGs, which are a heterogeneous mixture of different chain lengths, discrete PEGs are single molecular entities with a precisely defined number of ethylene glycol units.[5] This uniformity is critical for batch-to-batch consistency and regulatory approval. This guide will focus specifically on the heptaeethylene glycol (PEG7) spacer, a mid-length linker that frequently represents an optimal balance of properties for a variety of applications.[7]

The PEG7 Advantage: Balancing Physicochemical and Pharmacokinetic Properties

The strategic incorporation of a PEG7 spacer imparts a suite of advantageous physicochemical properties that address common challenges in drug development, particularly the hydrophobicity of many potent payloads and protein-binding ligands.[8]

Enhanced Hydrophilicity and Solubility

A primary function of the PEG7 spacer is to enhance the aqueous solubility of the conjugate. The repeating ethylene oxide units (–CH₂–CH₂–O–) of the PEG chain form hydrogen bonds with water molecules, creating a hydration shell that can effectively mask the hydrophobic payload.[8] This "stealth" effect mitigates the risk of aggregation, a major obstacle in ADC development that can lead to rapid clearance and potential immunogenicity.[9] By improving the overall hydrophilicity of the conjugate, a PEG7 spacer can enable higher drug-to-antibody ratios (DARs) without compromising stability.[10]

Optimized Pharmacokinetics for Improved Efficacy

The length of the PEG spacer is a critical parameter that can be tuned to optimize the pharmacokinetic profile of a bioconjugate.[11] The inclusion of a PEG7 spacer increases the hydrodynamic radius of the molecule.[12] This increased size reduces the rate of renal clearance, leading to a prolonged circulation half-life (t½) and an increased area under the curve (AUC), meaning greater overall drug exposure.[12]

Systematic studies have shown a clear trend where increasing PEG linker length correlates with extended circulation time.[11] However, this effect often plateaus. Studies comparing various PEG lengths have shown that a significant decrease in clearance is observed with linkers of 8 units or more, with minimal additional impact beyond this length in some contexts.[13] This positions the PEG7 spacer in a "sweet spot," providing a substantial PK benefit without adding excessive molecular weight that could hinder tissue penetration or alter binding kinetics.

Mitigating Steric Hindrance and Optimizing Ternary Complex Formation

In bifunctional molecules like PROTACs, the linker's length and flexibility are paramount for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[14] A linker that is too short can introduce steric clashes, preventing complex formation, while an excessively long and flexible linker can incur an entropic penalty, leading to a non-productive complex.[14][15] The defined length of the PEG7 spacer often provides the optimal distance and geometric flexibility to facilitate the necessary protein-protein interactions for efficient ubiquitination and subsequent target degradation.

Table 1: Expected Impact of PEG7 Conjugation on Key Drug Delivery Parameters

| Parameter | Impact of PEG7 Spacer | Rationale and Causality |

| Aqueous Solubility | Significant Increase | The hydrophilic nature of the seven ethylene glycol units creates a hydration shell, masking the hydrophobic payload and increasing affinity for aqueous environments.[8] |

| LogP | Significant Decrease | The partition coefficient between octanol and water is shifted in favor of water, indicating increased hydrophilicity.[8] |

| Aggregation | Reduced | By improving solubility and shielding hydrophobic regions, the propensity for intermolecular aggregation is minimized, which is critical for stable formulations and predictable in vivo behavior.[9] |

| Drug-to-Antibody Ratio (DAR) | Higher Achievable DAR | The enhanced solubility imparted by the PEG7 linker can offset the hydrophobicity of additional payloads, allowing for the stable conjugation of more drug molecules per antibody.[10] |

| Plasma Half-life (t½) | Increased | The larger hydrodynamic radius of the conjugate reduces renal clearance, prolonging its circulation time in the bloodstream.[12] |

| Systemic Clearance (CL) | Decreased | Reduced filtration by the kidneys and potential shielding from the reticuloendothelial system lead to a lower rate of removal from circulation.[13] |

| Ternary Complex Formation (PROTACs) | Optimized | Provides a balance of length and flexibility to bridge the target protein and E3 ligase without significant steric hindrance or excessive entropic penalty.[14] |

Visualizing the Mechanism: The Role of the PEG7 Spacer

To better understand the structural and functional implications of the PEG7 spacer, the following diagrams illustrate its role in key drug delivery contexts.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. labinsights.nl [labinsights.nl]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hpst.cz [hpst.cz]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to m-PEG7-Tos: A Hydrophilic Linker for Advanced Biomolecule Conjugation

Introduction: The Imperative for Precision in Bioconjugation

In the landscape of modern therapeutics, the covalent modification of biomolecules, or bioconjugation, is a foundational technology. The process of PEGylation—attaching polyethylene glycol (PEG) chains to proteins, peptides, or other biologics—has become a cornerstone strategy for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] PEGylation can confer a multitude of benefits, including enhanced solubility, prolonged circulatory half-life, increased stability, and reduced immunogenicity.[3][4][5]

However, traditional PEGylation methods often utilize polydisperse PEG reagents, resulting in a heterogeneous mixture of final products that complicates downstream processing and regulatory approval. The field has therefore shifted towards the use of discrete PEG (dPEG®) linkers, which are single molecular weight compounds. This monodispersity allows for the creation of precisely defined, homogeneous bioconjugates, affording absolute control over the final molecule's structure and properties.[6][7]

This guide focuses on a key enabling reagent in this class: m-PEG7-Tos . This discrete, seven-unit PEG linker, end-capped with a methoxy group and activated with a tosyl group, offers a powerful combination of hydrophilicity, defined spacer length, and versatile reactivity for the development of next-generation biotherapeutics.[8][9][10] We will explore the core chemical principles, field-proven protocols, and critical applications of this compound for researchers, scientists, and drug development professionals.

The Chemistry of Activation: Understanding the Tosyl Group

The efficacy of any bioconjugation linker lies in its ability to react efficiently and selectively with a target functional group on a biomolecule. The power of this compound resides in its terminal p-toluenesulfonyl (tosyl) group, which transforms a chemically inert hydroxyl group into a highly reactive site for nucleophilic substitution.[1]

The Tosyl Group: An Exceptional Leaving Group

The tosyl group (Ts), with the chemical formula -SO₂-C₆H₄-CH₃, is a derivative of p-toluenesulfonic acid.[11] When attached to the terminal oxygen of the PEG chain, it forms a tosylate ester. This tosylate is an excellent leaving group, meaning it readily departs during a chemical reaction.[12][13][14][15] Its effectiveness stems from the high stability of the resulting p-toluenesulfonate anion. This stability is a direct consequence of resonance delocalization, where the negative charge is distributed across the three oxygen atoms of the sulfonyl group and the aromatic ring.[13]

In contrast, a hydroxyl group (-OH) is a notoriously poor leaving group because its departure would form the hydroxide ion (OH⁻), which is a strong base and therefore energetically unfavorable.[1] The pKa of p-toluenesulfonic acid is approximately -2.8, while the pKa of water (the conjugate acid of hydroxide) is about 15.7, highlighting the immense difference in stability and the driving force that makes the tosylate a superior leaving group.[12]

The Sɴ2 Reaction Mechanism

The conjugation of this compound to a biomolecule proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[1][12] In this single-step process, an electron-rich nucleophile on the biomolecule—such as the primary amine (-NH₂) of a lysine residue or the thiol (-SH) of a cysteine residue—attacks the carbon atom attached to the tosylate group.[11][12] This "backside attack" leads to a transient, high-energy transition state where both the incoming nucleophile and the departing tosylate group are partially bonded to the carbon atom. The reaction concludes with the inversion of stereochemistry at the carbon center and the displacement of the stable tosylate anion, forming a new, stable covalent bond between the PEG linker and the biomolecule.[1][12][15]

References

- 1. benchchem.com [benchchem.com]

- 2. purepeg.com [purepeg.com]

- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound CAS#: 155887-96-0 [m.chemicalbook.com]

- 9. mPEG7-Tos - CD Bioparticles [cd-bioparticles.net]

- 10. This compound | PEG analogue | CAS# 155887-96-0 | InvivoChem [invivochem.com]

- 11. Tosyl group - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. grokipedia.com [grokipedia.com]

- 14. proprep.com [proprep.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Bioconjugation of Peptides with m-PEG7-Tos

Introduction: Enhancing Therapeutic Peptides through PEGylation

The therapeutic potential of peptides is often limited by inherent challenges such as rapid renal clearance, susceptibility to proteolytic degradation, and potential immunogenicity.[1][2] A widely adopted and effective strategy to overcome these limitations is PEGylation—the covalent attachment of polyethylene glycol (PEG) chains.[3] This modification increases the hydrodynamic volume of the peptide, effectively shielding it from proteolytic enzymes and reducing the rate of kidney filtration.[1][4] The result is a conjugate with a significantly extended circulatory half-life, improved stability, and often, reduced immunogenicity, allowing for less frequent dosing and an improved therapeutic window.[3][5]

This guide provides a detailed framework for the bioconjugation of peptides using a discrete PEG reagent, methoxy-poly(ethylene glycol) (7)-tosylate (m-PEG7-Tos). We will delve into the underlying chemical principles, provide step-by-step protocols for conjugation to primary amines, and outline robust methods for the purification and characterization of the final PEGylated peptide.

The Chemistry of this compound Conjugation: A Mechanistic Overview

The conjugation of peptides with this compound is a robust and efficient process that proceeds via a nucleophilic substitution reaction (SN2 mechanism).[6] The key to this reaction lies in the functional groups of the two reactants:

-

This compound: This reagent consists of a monodisperse chain of seven ethylene glycol units, capped with a methoxy group at one end and a tosylate group at the other. The tosyl (p-toluenesulfonyl) group is an excellent leaving group due to its ability to stabilize the negative charge through resonance.[7][8] This makes the adjacent carbon atom highly susceptible to nucleophilic attack.

-

The Peptide: The nucleophilic functional groups on the peptide are the primary targets for PEGylation. These include the N-terminal α-amino group and the ε-amino group of lysine residues.[6][9] Under specific pH conditions, the sulfhydryl group of cysteine can also act as a nucleophile.

The reaction is initiated when a deprotonated, and therefore highly nucleophilic, amine group on the peptide attacks the electrophilic carbon of the this compound. This leads to the displacement of the stable tosylate anion and the formation of a stable, covalent secondary amine bond between the PEG chain and the peptide.[10]

Controlling Reaction Selectivity through pH

The selectivity of the PEGylation reaction is critically dependent on the reaction pH. The pKa of the N-terminal α-amino group is typically between 7.5 and 8.5, while the pKa of the lysine ε-amino group is around 10.5. By controlling the pH, one can favor the deprotonation of specific amine groups, thereby directing the site of PEGylation.

-

pH 7.5 - 9.5: This pH range is optimal for targeting the N-terminal α-amino group and the ε-amino groups of lysine residues. At this pH, a sufficient fraction of these amines are deprotonated and nucleophilic enough to drive the reaction forward.[6]

-

pH > 9.5: Higher pH values will increase the nucleophilicity of all amines but may lead to less site-selectivity and potential side reactions, such as peptide degradation.

dot

Caption: SN2 mechanism for this compound conjugation with a peptide amine.

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the PEGylation of a peptide containing primary amine groups (N-terminus or lysine residues) with this compound.

Materials and Reagents

-

Peptide of interest (containing at least one primary amine)

-

This compound

-

Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.5.[10] Note: Avoid buffers containing primary amines, such as Tris, as they will compete in the reaction.

-

Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[6]

-

Quenching Reagent: 1 M Tris-HCl or 1 M Glycine, pH 8.0[10]

-

Purification system and buffers (e.g., RP-HPLC or SEC)

-

Analytical instruments (e.g., LC-MS, MALDI-TOF MS)

Reagent Preparation & Storage

-

Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.[10] Ensure complete dissolution. If solubility is an issue, a minimal amount of a water-miscible organic solvent can be used initially.[6]

-

This compound Stock Solution: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mg/mL).[11]

-

Storage of this compound: The tosylate group is susceptible to hydrolysis.[12] For long-term stability, store this compound as a solid at -20°C, protected from moisture and light.[13]

PEGylation Reaction Workflow

dot

Caption: General experimental workflow for peptide PEGylation with this compound.

Step-by-Step Conjugation Protocol

-

Reaction Setup: To the dissolved peptide solution, add the freshly prepared this compound stock solution. The molar ratio of this compound to the peptide is a critical parameter that requires optimization. A starting point of a 5 to 20-fold molar excess of the PEG reagent is recommended to drive the reaction to completion.[10]

-

Incubation: Gently stir the reaction mixture. Incubate for 2-4 hours at room temperature (20-25°C) or for 16-24 hours at 4°C. The lower temperature can help minimize potential side reactions.[10]

-

Monitoring the Reaction (Optional): The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by RP-HPLC or LC-MS. This allows for the determination of the optimal reaction time.

-

Reaction Quenching: To terminate the reaction, add the Quenching Reagent (1 M Tris-HCl or Glycine) to a final concentration of 50-100 mM. The primary amines in the quenching reagent will react with and consume any unreacted this compound.[6][10] Allow the quenching to proceed for 1 hour at room temperature.

| Parameter | Recommended Range | Rationale & Key Considerations |

| Peptide Concentration | 1-5 mg/mL | Ensures efficient reaction kinetics. Higher concentrations may lead to aggregation.[10] |

| This compound:Peptide Molar Ratio | 5:1 to 20:1 | A molar excess of the PEG reagent drives the reaction equilibrium towards the product. This must be optimized to balance conversion rate with the downstream purification burden.[10][11] |

| Reaction pH | 8.5 - 9.5 | This pH facilitates the deprotonation of primary amines, enhancing their nucleophilicity for reaction with the tosyl group.[6][10] |

| Reaction Temperature | 4°C to 25°C | Room temperature (20-25°C) offers faster kinetics. A lower temperature (4°C) can be used to minimize potential side reactions or peptide instability.[10][11] |

| Reaction Time | 2-24 hours | Dependent on temperature and reagent concentrations. Monitor by HPLC to determine the optimal endpoint.[6][11] |

Purification of the PEGylated Peptide

Following the conjugation reaction, the mixture will contain the desired PEGylated peptide, unreacted peptide, excess this compound, hydrolyzed PEG, and quenching reagent.[14] Purification is essential to isolate the product. The choice of method depends on the physicochemical differences between the components.

-

Size Exclusion Chromatography (SEC): SEC is a powerful technique for separating molecules based on their hydrodynamic radius. Since PEGylation significantly increases the size of the peptide, SEC is highly effective at separating the larger PEGylated conjugate from the smaller unreacted peptide and other low molecular weight impurities.[]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophilic PEG chain typically reduces the retention time of the peptide on a non-polar stationary phase (like C18) compared to the unreacted peptide.[][16] This allows for efficient separation and is also a primary tool for analytical assessment of purity.

Characterization of the Final Product

Thorough characterization is a critical final step to confirm the success of the conjugation and to assess the purity and identity of the product.[17]

-

Mass Spectrometry (MS): This is the definitive technique for confirming successful PEGylation.[18]

-

MALDI-TOF MS or LC-ESI-MS can be used to determine the molecular weight of the conjugate.[17] A successful reaction will show a mass increase corresponding to the mass of the attached m-PEG7 moiety. The absence of the starting peptide mass confirms complete conversion, while the presence of multiple mass additions may indicate multi-PEGylation.

-

Tandem MS (MS/MS) can be employed in peptide mapping studies to identify the specific site(s) of PEGylation.[19]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Analytical RP-HPLC is used to determine the purity of the final product. The chromatogram should ideally show a single major peak corresponding to the mono-PEGylated peptide, with a different retention time from the starting peptide.[14]